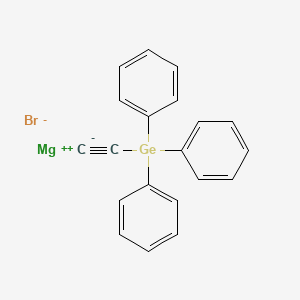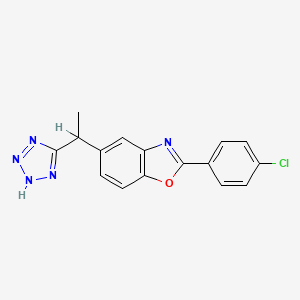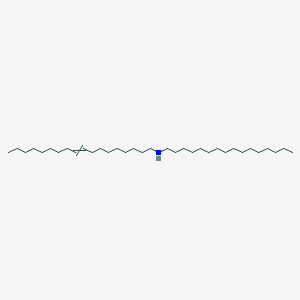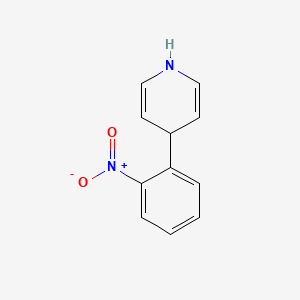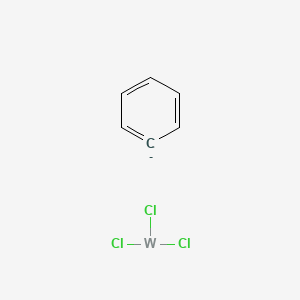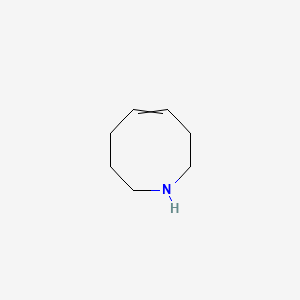
1,2,3,4,7,8-Hexahydroazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,7,8-Hexahydroazocine is a nitrogen-containing heterocyclic compound with the molecular formula C7H13N. It is characterized by an eight-membered ring structure that includes one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,8-Hexahydroazocine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the photochemical cycloaddition of cyclopentenone with 1,1-diethoxyethene, followed by reduction and acid hydrolysis, can yield intermediates that can be further transformed into this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,7,8-Hexahydroazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The nitrogen atom in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce fully hydrogenated derivatives .
Aplicaciones Científicas De Investigación
1,2,3,4,7,8-Hexahydroazocine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,7,8-Hexahydroazocine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2,3,4,7,8-Hexahydroazocine include:
3,4,7,8-Tetrahydroazocine: A related compound with a similar ring structure but fewer hydrogen atoms.
1,5-Cyclooctadiene: A hydrocarbon with a similar eight-membered ring but without nitrogen.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
57502-48-4 |
|---|---|
Fórmula molecular |
C7H13N |
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
1,2,3,4,7,8-hexahydroazocine |
InChI |
InChI=1S/C7H13N/c1-2-4-6-8-7-5-3-1/h1-2,8H,3-7H2 |
Clave InChI |
BQOQTXOXUCYFIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


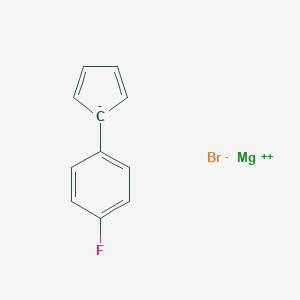
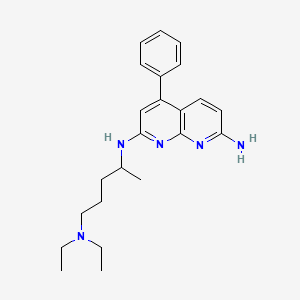
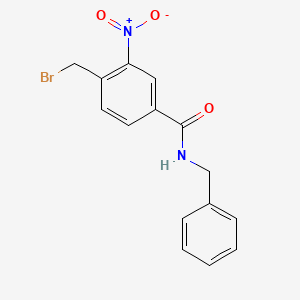
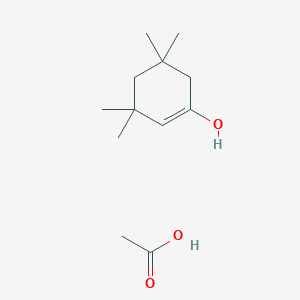
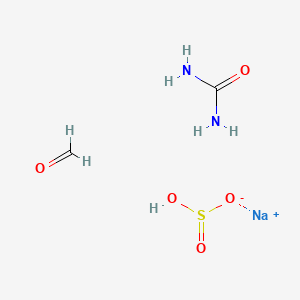

![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
